molecular formula C15H12FNO4 B12542062 N-(4-Fluoro-3-phenoxybenzoyl)glycine CAS No. 674773-69-4

N-(4-Fluoro-3-phenoxybenzoyl)glycine

Cat. No.: B12542062
CAS No.: 674773-69-4
M. Wt: 289.26 g/mol
InChI Key: FKBUSSNFHYRRPV-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-phenoxybenzoyl)glycine is a glycine derivative characterized by a 4-fluoro-3-phenoxybenzoyl moiety attached to the amino group of glycine. This structure combines a fluorinated aromatic ring with a phenoxy substituent, which may influence its physicochemical and biological properties.

Properties

CAS No.

674773-69-4

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

2-[(4-fluoro-3-phenoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C15H12FNO4/c16-12-7-6-10(15(20)17-9-14(18)19)8-13(12)21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

FKBUSSNFHYRRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-phenoxybenzoyl)glycine typically involves the reaction of 4-fluoro-3-phenoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-phenoxybenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-Fluoro-3-phenoxybenzoyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-phenoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to interact with the human estrogen receptor, although its activity is significantly lower than that of natural estrogens .

Comparison with Similar Compounds

N-(p-Chlorobenzyl)glycine (Npcb)

  • Structural Features : Para-chlorobenzyl group attached to glycine .
  • Key Differences: The target compound features a fluorinated phenoxybenzoyl group, whereas Npcb has a non-fluorinated benzyl group with a chlorine substituent.
  • Implications: Chlorine’s electron-withdrawing effect may enhance stability but reduce solubility compared to fluorine.

N-(Benzyloxycarbonyl)glycine Derivatives

  • Example Compound : N-(Benzyloxycarbonyl)glycine benzylamide (Compound 16) .
  • Structural Features : Benzyloxycarbonyl (Cbz) and benzylamide groups.
  • Biological Activity : Demonstrated potent anticonvulsant activity (ED50 = 4.8 mg/kg in MES test), comparable to phenytoin .
  • Comparison: The Cbz group introduces a carbamate linkage, differing from the target’s benzoyl-phenoxy system. Fluorine in the target may improve metabolic resistance compared to the Cbz group’s susceptibility to enzymatic cleavage.

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

  • Structural Features : Fluorinated benzothiazol ring with N-methylglycine .
  • Key Differences: The benzothiazol heterocycle contrasts with the target’s phenoxybenzoyl group. Methylation of glycine’s nitrogen may alter pharmacokinetics (e.g., reduced renal clearance).

Data Table: Key Attributes of Analogues

Compound Name Structural Features Biological Activity Key Findings References
This compound 4-fluoro-3-phenoxybenzoyl, glycine Hypothetical Potential enhanced stability via fluorine N/A
N-(p-Chlorobenzyl)glycine (Npcb) p-Cl-benzyl group Peptoid monomer Used in peptoid synthesis
N-(Benzyloxycarbonyl)glycine benzylamide (16) Cbz and benzylamide groups Anticonvulsant ED50 = 4.8 mg/kg (MES test)
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine Fluorobenzothiazol, N-methylglycine Not reported Structural insights for drug design

Research Findings and Implications

Fluorine’s Role: Fluorine in the target compound likely enhances lipophilicity and metabolic stability compared to chlorine in Npcb or hydrogen in non-fluorinated analogs .

Phenoxy vs.

Heterocyclic Systems: Benzothiazol-based derivatives (e.g., ) highlight the importance of aromatic heterocycles in modulating bioactivity, though their mechanisms may differ from benzoyl-phenoxy systems.

Anticonvulsant Potential: Analogues like Compound 16 demonstrate glycine derivatives’ applicability in neurological disorders, suggesting the target compound could be optimized for similar pathways .

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